molecular formula C20H19N3O6S B7909889 3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid

3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid

Cat. No.: B7909889
M. Wt: 429.4 g/mol
InChI Key: LCZDCKMQSBGXAH-AWEZNQCLSA-N
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Description

The compound “ACET” refers to acetylene, also known as ethyne, with the chemical formula C₂H₂. Acetylene is a hydrocarbon and the simplest alkyne, characterized by its linear structure with a carbon-carbon triple bond. This colorless gas is widely used as a fuel and a chemical building block. It is unstable in its pure form and is usually handled as a solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylene can be produced through several methods:

    Calcium Carbide Method: This traditional method involves the reaction of calcium carbide (CaC₂) with water to produce acetylene and calcium hydroxide[ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]

    Hydrocarbon Cracking: Acetylene can also be produced by the partial combustion of hydrocarbons such as methane or ethane at high temperatures.

    Wacker Process: This involves the oxidation of ethene using a homogeneous palladium/copper catalyst system.

Industrial Production Methods

The industrial production of acetylene primarily relies on the calcium carbide method due to its cost-effectiveness and simplicity. The process involves heating calcium carbonate to produce calcium oxide, which is then reacted with coke to form calcium carbide. The calcium carbide is subsequently reacted with water to produce acetylene .

Chemical Reactions Analysis

Types of Reactions

Acetylene undergoes various types of chemical reactions, including:

    Addition Reactions: Due to the presence of a triple bond, acetylene readily undergoes addition reactions with halogens, hydrogen halides, and other reagents.

    Polymerization: Acetylene can polymerize to form polyacetylene, a conductive polymer.

    Oxidation: Acetylene can be oxidized to form acetic acid or other oxygenated products.

Common Reagents and Conditions

    Hydrogenation: Acetylene reacts with hydrogen in the presence of a catalyst such as palladium to form ethene or ethane.

    Halogenation: Acetylene reacts with halogens like chlorine or bromine to form dihalides.

    Hydration: In the presence of a catalyst such as mercuric sulfate, acetylene reacts with water to form acetaldehyde.

Major Products Formed

    Ethene and Ethane: From hydrogenation reactions.

    Dihalides: From halogenation reactions.

    Acetaldehyde: From hydration reactions.

Scientific Research Applications

Acetylene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetylene in chemical reactions involves the addition of reagents to the carbon-carbon triple bond. This addition can occur through various pathways, including electrophilic addition, nucleophilic addition, and radical addition. The triple bond’s high electron density makes it a reactive site for these additions .

Comparison with Similar Compounds

Similar Compounds

    Ethene (Ethylene): Ethene is a simpler alkene with a double bond, making it less reactive than acetylene.

    Propene (Propylene): Propene is another alkene with a double bond and a similar reactivity pattern to ethene.

    Butyne: Butyne is an alkyne with a longer carbon chain than acetylene, making it less reactive.

Uniqueness

Acetylene’s uniqueness lies in its high reactivity due to the carbon-carbon triple bond, making it a versatile building block in organic synthesis. Its ability to undergo a wide range of addition reactions sets it apart from other hydrocarbons .

Properties

IUPAC Name

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-8,14H,9-10,21H2,1H3,(H,25,26)(H,27,28)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDCKMQSBGXAH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 2
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 4
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 5
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 6
3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid

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